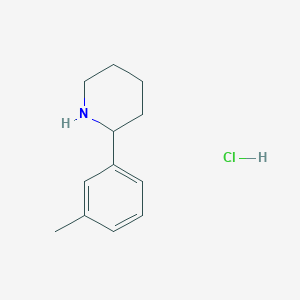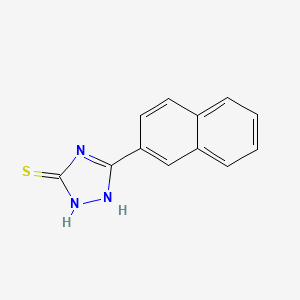![molecular formula C12H17N3 B2645449 2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane CAS No. 2380170-57-8](/img/structure/B2645449.png)
2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[221]heptane is a compound that features a bicyclic structure with a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with alkene and alkyne dienophiles, which generates 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes . Another method includes the formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
化学反应分析
Types of Reactions
2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
科学研究应用
2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.
Industry: Used in the development of new materials with specific properties, such as high stability and reactivity
作用机制
The mechanism of action of 2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane: Similar structure but contains a sulfur atom instead of an oxygen atom.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents and functional groups
Uniqueness
2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane is unique due to its specific combination of a pyrimidine ring and a bicyclic structure. This combination imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-(5,6-dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8-9(2)13-7-14-12(8)15-6-10-3-4-11(15)5-10/h7,10-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKBSRMRAADGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CCC2C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
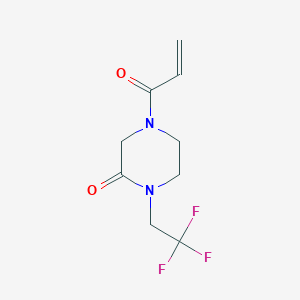
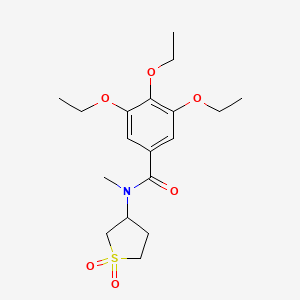
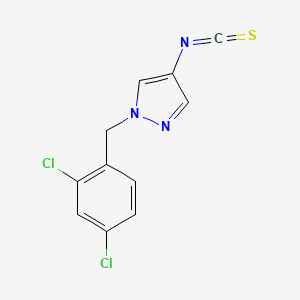
![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2645374.png)


![6-[(2-fluorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2645377.png)
![3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2645379.png)
![methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2645380.png)
![1-{4-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-1,4-diazepan-1-yl}-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2645381.png)
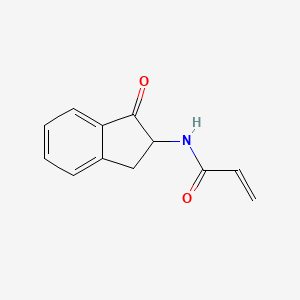
![N-(3-cyanophenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2645383.png)
